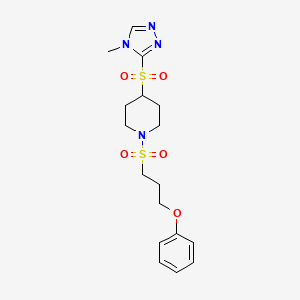

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-(3-phenoxypropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O5S2/c1-20-14-18-19-17(20)28(24,25)16-8-10-21(11-9-16)27(22,23)13-5-12-26-15-6-3-2-4-7-15/h2-4,6-7,14,16H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGBPWJERFCRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a novel synthetic molecule with potential biological applications. It features a piperidine core substituted with sulfonyl groups linked to a triazole and a phenoxypropyl moiety. This unique structure suggests a range of biological activities, particularly in pharmacology and medicinal chemistry.

Target Interactions

Compounds similar to this compound have been shown to interact with various biological targets, leading to significant cellular responses. The triazole ring is known for its ability to inhibit enzymes and modulate receptor activity, which can result in anticancer and antimicrobial effects .

Biochemical Pathways

Research indicates that derivatives of 1,2,4-triazole can influence several biochemical pathways. These include:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Antimicrobial Activity : Disruption of microbial cell membranes and metabolic pathways .

Anticancer Properties

Studies have demonstrated that triazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines . The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival.

Antimicrobial Effects

The compound's structural components suggest potential antimicrobial activity. Triazoles are frequently associated with antifungal properties, while sulfonamide functionalities enhance antibacterial activity. Research has indicated that similar compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are essential in treating conditions like Alzheimer's disease and certain infections caused by urease-producing bacteria. Preliminary studies suggest promising inhibitory effects, warranting further investigation into their therapeutic potential .

Synthesis and Evaluation

A series of synthesized derivatives based on the piperidine and triazole frameworks were tested for biological activity. Notably:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 6.2 (HCT116) | |

| Compound B | Antibacterial | 2.14 (E. coli) | |

| Compound C | AChE Inhibition | 0.63 |

These findings highlight the significant bioactivity associated with this class of compounds.

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer and antimicrobial activities. The sulfonamide group is known for its broad therapeutic applications, including:

- Antihypertensive Agents : Modulating blood pressure through enzyme inhibition.

- Antidiabetic Agents : Influencing glucose metabolism.

Research continues to explore these avenues for developing new therapeutic agents based on this compound's structure .

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with a triazole and sulfonyl groups, which contribute to its biological activity. The presence of the triazole moiety is particularly significant as it is known for enhancing the pharmacological profile of compounds.

Antifungal Activity

Research has shown that derivatives of triazole compounds exhibit significant antifungal properties. The triazole ring in this compound allows it to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival. This mechanism positions it as a potential candidate for treating fungal infections, particularly in immunocompromised patients .

Antimicrobial Properties

Studies have indicated that compounds with similar structures can exhibit broad-spectrum antimicrobial activity. The sulfonyl groups enhance solubility and stability, making them effective against various bacterial strains. This compound may be explored further for its potential use as an antibiotic or in combination therapies .

Central Nervous System Disorders

Triazole derivatives have been implicated in the treatment of central nervous system disorders such as depression and anxiety. The unique structural features of this compound suggest potential neuropharmacological effects. For instance, similar piperidine derivatives have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat mood disorders .

Fungicides

The compound's antifungal properties extend beyond human medicine; it may also serve as an effective agricultural fungicide. Triazole-based fungicides are widely used in agriculture due to their ability to control fungal diseases in crops. The sulfonyl group can enhance the bioavailability of the active ingredient when applied to plants .

Pest Control

Research into the application of this compound in pest control is ongoing. Its dual action as both a fungicide and potential insecticide could provide a comprehensive solution for managing agricultural pests while minimizing chemical inputs .

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of triazole derivatives, compounds similar to 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine were tested against Candida albicans. Results indicated a significant reduction in fungal growth at low concentrations, suggesting strong antifungal activity that warrants further investigation into its clinical applications .

Case Study 2: Neuropharmacological Effects

A recent pharmacological study explored the effects of piperidine derivatives on anxiety-like behaviors in animal models. The results indicated that compounds with similar structures exhibited anxiolytic effects comparable to established medications like benzodiazepines. This suggests that further research into this specific compound could yield valuable insights into new treatments for anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Triazole Sulfonyl Derivatives

Key Observations :

- The target compound’s dual sulfonyl groups likely increase molecular weight and polarity compared to simpler analogs like the hydrochloride derivative (). This could improve aqueous solubility but reduce membrane permeability .

Pharmacologically Active Triazole-Piperidine Hybrids

- TT00 Series () : These compounds (e.g., TT001) feature isoxazole and pyridine substituents instead of sulfonyl groups. They are patented for stress-related disorders in veterinary medicine, suggesting that triazole-piperidine scaffolds have broad therapeutic relevance. The target compound’s sulfonyl groups may confer distinct selectivity or reduce off-target effects compared to TT00’s ether-linked side chains .

- Hybrid 7a () : Contains a 4-methoxyphenylsulfonyl group and a thioacetamide tail. Microwave synthesis achieved 78% yield in 12 minutes, hinting that the target compound’s synthesis could benefit from similar optimization .

Stability and Commercial Availability

- Discontinued Analog (): 4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride was discontinued, possibly due to stability issues or low demand. The target compound’s 3-phenoxypropyl sulfonyl group might address such limitations by improving shelf-life or bioactivity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine?

Methodological Answer: The synthesis involves multi-step sulfonation and coupling reactions. Key steps include:

- Sulfonation of the triazole ring : Use oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under controlled acidic conditions to introduce sulfonyl groups .

- Piperidine functionalization : React 3-phenoxypropylsulfonyl chloride with piperidine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Solvent choice (e.g., dichloromethane) and temperature (268 K for exothermic steps) are critical to minimize side reactions .

- Purification : Column chromatography or recrystallization is recommended for isolating high-purity intermediates and final products .

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., chair conformation of the piperidine ring and dihedral angles between aromatic groups) .

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and sulfonyl group integration. For example, the methyl group on the triazole ring appears as a singlet at ~2.5 ppm .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .

- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, comparing IC₅₀ values to standard chemotherapeutics .

- Cholinesterase inhibition : Evaluate AChE/BuChE activity via Ellman’s method, using donepezil as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for the dual sulfonyl groups in this compound?

Methodological Answer:

- Analog synthesis : Replace sulfonyl groups with thioether or sulfoxide moieties and compare bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like IκB kinase (IKKβ) or ALK/ROS1 kinases. Focus on hydrogen bonding with sulfonyl oxygen atoms .

- Pharmacophore mapping : Identify critical functional groups (e.g., triazole sulfonyl as a hydrogen bond acceptor) using software like Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize assay conditions : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or assay-specific artifacts .

- Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) if MTT results are inconsistent .

Q. How can the metabolic stability of this compound be improved for in vivo applications?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the phenoxypropyl chain to enhance bioavailability .

- CYP450 inhibition studies : Use human liver microsomes to identify metabolic hotspots. Block vulnerable sites (e.g., piperidine N-methylation) via fluorination .

- Plasma stability assays : Incubate the compound with rat plasma at 37°C and monitor degradation via HPLC-UV over 24 hours .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s antinociceptive activity in murine models?

Methodological Answer:

- Positive controls : Use morphine (5 mg/kg) or gabapentin to validate the tail-flick or hot-plate assay .

- Vehicle controls : Administer DMSO/saline mixtures to rule out solvent effects.

- Dose-response curves : Test at least three doses (e.g., 10, 20, 40 mg/kg) to establish efficacy and toxicity thresholds .

Q. How can regioselectivity challenges in triazole sulfonation be addressed?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer sulfonation to the triazole ring .

- Lewis acid catalysis : Use FeCl₃ or ZnCl₂ to enhance electrophilic substitution at the desired position .

- Kinetic monitoring : Track reaction progress via TLC or in-situ IR to optimize reaction time and temperature .

Data Interpretation and Validation

Q. How to distinguish artifacts from true bioactivity in high-throughput screening?

Methodological Answer:

- Counterscreening : Test hits against unrelated targets (e.g., unrelated kinases) to exclude pan-assay interference compounds (PAINS) .

- Dose-response validation : Confirm activity with EC₅₀ values spanning 3–4 orders of magnitude.

- Cellular toxicity checks : Ensure bioactivity is not due to cytotoxicity (e.g., parallel LDH release assays) .

Q. What computational tools predict the compound’s pharmacokinetic profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.